molecular formula C14H16N2O4 B2937007 2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine CAS No. 101664-55-5

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine

Cat. No.: B2937007
CAS No.: 101664-55-5
M. Wt: 276.292
InChI Key: MSNAIXKPPXKEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the pyridine ring. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide in ethanol . This reaction forms an intermediate chalcone, which is then cyclized to form the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination can be done using ammonia or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxypyridin-2-yl)-3,4-dimethoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy groups can participate in various chemical reactions, making it a versatile compound for synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(3,4-dimethoxypyridin-2-yl)-3,4-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-17-9-5-7-15-11(13(9)19-3)12-14(20-4)10(18-2)6-8-16-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNAIXKPPXKEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C2=NC=CC(=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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